
2,5-dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique thiazole ring structure and the presence of trifluoromethyl and hydroxyl functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a peracid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the thiazole derivative and an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Biochemical Research: It is used in studies exploring enzyme inhibition, receptor binding, and other biochemical interactions.
Industry:
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxyl and carboxamide groups enable hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
2,5-Dimethyl-1,3-thiazole-4-carboxamide: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical and biological properties.
N-(1,1,1-Trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide: Similar structure but without the dimethyl substitution on the thiazole ring.
Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in 2,5-dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide imparts unique chemical reactivity and biological activity, distinguishing it from other thiazole derivatives. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for pharmacological research.
Properties
IUPAC Name |
2,5-dimethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S/c1-4-7(9(17)11(12,13)14)16-10(18)8-5(2)19-6(3)15-8/h7,9,17H,4H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJRYSXGCRAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)NC(=O)C1=C(SC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.